molecular formula C8H5N5 B13953029 2H-1,2,3-Triazolo[4,5-f]quinoxaline CAS No. 233-93-2

2H-1,2,3-Triazolo[4,5-f]quinoxaline

Cat. No.: B13953029
CAS No.: 233-93-2
M. Wt: 171.16 g/mol
InChI Key: XSJMOLCRLLDSFM-UHFFFAOYSA-N
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Description

2H-1,2,3-Triazolo[4,5-f]quinoxaline is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its triazole and quinoxaline fused ring system, which imparts unique chemical and biological properties.

Chemical Reactions Analysis

2H-1,2,3-Triazolo[4,5-f]quinoxaline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoxalinones, while substitution reactions can produce various alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of 2H-1,2,3-Triazolo[4,5-f]quinoxaline involves its interaction with various molecular targets. For instance, it can act as an A2B receptor antagonist, which is associated with anticancer activity . The compound also exhibits DNA intercalation properties, which can disrupt DNA replication and transcription, leading to cell death . These interactions are mediated through specific binding to the active sites of target proteins and nucleic acids.

Comparison with Similar Compounds

2H-1,2,3-Triazolo[4,5-f]quinoxaline can be compared with other triazoloquinoxaline derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various research and industrial applications.

Biological Activity

2H-1,2,3-Triazolo[4,5-f]quinoxaline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is a derivative of quinoxaline and triazole, two classes of compounds known for their pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its anticancer, antimicrobial, and other therapeutic potentials.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves cyclization reactions that create the triazole and quinoxaline moieties. Recent studies have emphasized eco-friendly synthetic methods that enhance yield and reduce environmental impact. For instance, the use of microwave-assisted synthesis has been reported to improve reaction efficiency significantly .

Biological Activity Overview

The biological activities of this compound derivatives include:

  • Anticancer Activity : Several studies have demonstrated that derivatives of this compound exhibit potent cytotoxic effects against various cancer cell lines. For example:
    • An IC50 value of 0.33 μM was reported for a derivative that induced apoptosis through PARP-1 inhibition .
    • Other derivatives showed IC50 values ranging from 0.29 to 0.90 μM against different tumor cell lines .
  • Antimicrobial Activity : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Some derivatives have shown higher degrees of inhibition compared to standard antibiotics .
  • Other Therapeutic Activities : In addition to anticancer and antimicrobial properties, triazoloquinoxalines have been investigated for their antiviral and anti-inflammatory activities. Their ability to interact with various biological targets makes them versatile candidates for drug development.

Case Studies

  • Anticancer Evaluation : A study synthesized several triazoloquinoxaline derivatives and evaluated their cytotoxicity against human cancer cell lines such as HCT-116 and MCF-7. The most active compounds exhibited IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
  • Antimicrobial Screening : Another research effort involved testing various triazoloquinoxaline derivatives against bacterial strains. Results indicated that certain compounds had minimum inhibitory concentrations (MICs) comparable to established antibiotics, showcasing their potential as new antimicrobial agents .

Data Summary

Compound TypeActivity TypeIC50 / MIC ValuesReference
Triazoloquinoxaline DerivativeAnticancer0.33 μM (PARP-1 inhibition)
Triazoloquinoxaline DerivativeAnticancer0.29 - 0.90 μM
Triazoloquinoxaline DerivativeAntimicrobialZOI > 30 mm (P. vulgaris)
Triazoloquinoxaline DerivativeAntimicrobialMIC comparable to antibiotics

The mechanisms underlying the biological activities of this compound involve various pathways:

  • Cytotoxic Mechanisms : Many derivatives induce apoptosis through pathways involving caspases and PARP-1 inhibition.
  • Antibacterial Mechanisms : The compounds disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism.

Properties

CAS No.

233-93-2

Molecular Formula

C8H5N5

Molecular Weight

171.16 g/mol

IUPAC Name

2H-triazolo[4,5-f]quinoxaline

InChI

InChI=1S/C8H5N5/c1-2-6-8(12-13-11-6)7-5(1)9-3-4-10-7/h1-4H,(H,11,12,13)

InChI Key

XSJMOLCRLLDSFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNN=C2C3=NC=CN=C31

Origin of Product

United States

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